
2-Nitro-4-(pyridin-4-yl)aniline
Übersicht
Beschreibung
2-Nitro-4-(pyridin-4-yl)aniline: is an organic compound with the molecular formula C11H9N3O2. It is characterized by the presence of a nitro group (-NO2) and a pyridinyl group attached to an aniline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(pyridin-4-yl)aniline typically involves the nitration of 4-(pyridin-4-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: 2-Nitro-4-(pyridin-4-yl)aniline can undergo reduction reactions to form 2-Amino-4-(pyridin-4-yl)aniline. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form nitroso derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-4-(pyridin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Nitro-4-(pyridin-4-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized anilines .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and antiviral research .
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds. It is also investigated for its potential use in organic electronics and materials science .
Wirkmechanismus
The biological activity of 2-Nitro-4-(pyridin-4-yl)aniline and its derivatives is primarily due to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The pyridinyl group enhances the compound’s ability to bind to specific enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-(Pyridin-4-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4-(pyridin-4-yl)aniline: A reduced form of 2-Nitro-4-(pyridin-4-yl)aniline, with different chemical properties and reactivity.
2-Nitroaniline: Contains a nitro group but lacks the pyridinyl group, resulting in different biological and chemical properties.
Uniqueness: this compound is unique due to the combination of the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biological research .
Eigenschaften
IUPAC Name |
2-nitro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIIMBRBDKEWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
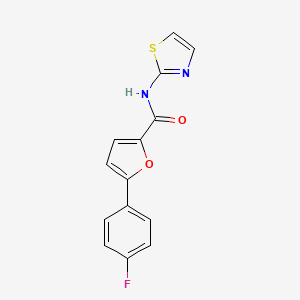
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)
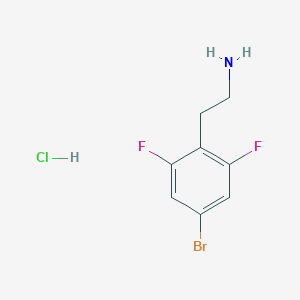
![N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide](/img/structure/B2702744.png)
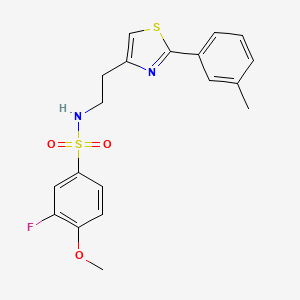
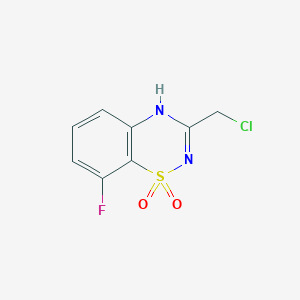
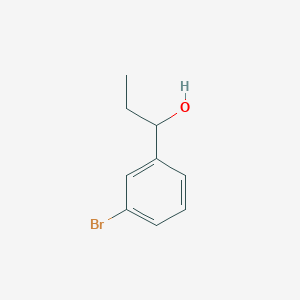
![3-cyclopropylidene-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
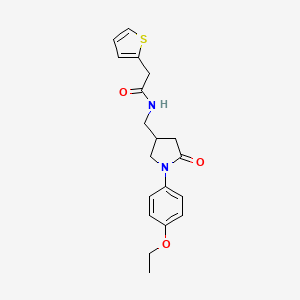
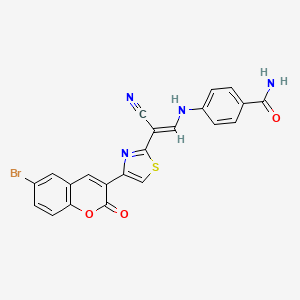
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2702759.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole](/img/structure/B2702761.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
